molecular formula C9H17NO4 B2516853 h-d-glu-otbu CAS No. 25456-76-2; 45120-30-7; 57294-38-9

h-d-glu-otbu

Cat. No.: B2516853
CAS No.: 25456-76-2; 45120-30-7; 57294-38-9
M. Wt: 203.238
InChI Key: QVAQMUAKTNUNLN-UHFFFAOYSA-N
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Description

H-D-Glu-OtBu (D-Glutamic acid tert-butyl ester) is a derivative of D-glutamic acid where the γ-carboxylic acid group is protected by a tert-butyl ester. This compound is widely used in peptide synthesis as a building block to prevent undesired side reactions during coupling steps. Its CAS number is 25456-76-2, with a molecular weight of 161.2 g/mol (). Key physicochemical properties include a logP of 1.22, water solubility of slightly soluble, a boiling point of 326.8±32.0 °C, and a density of 1.133 g/cm³ (). The tert-butyl group enhances steric protection and acid-labile cleavage, making it suitable for orthogonal protection strategies in solid-phase peptide synthesis (SPPS) ().

Preparation Methods

Synthetic Routes and Reaction Conditions

H-D-Glu-OtBu is synthesized through the esterification of glutamic acid. The process involves the reaction of glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Oxidation Reactions

H-D-Glu(OtBu)-OH undergoes oxidation primarily at its amino and carboxyl groups. Key reagents and outcomes include:

Reagent Conditions Product Application
Potassium permanganateAcidic, room tempOxo derivatives (e.g., α-ketoglutarate analogs)Study of metabolic pathways
Chromium trioxideAqueous H₂SO₄Oxidized carboxyl intermediatesIntermediate in drug synthesis

Oxidation of the amino group can yield imine derivatives, while the ester group typically remains intact under mild conditions.

Reduction Reactions

The tert-butyl ester group stabilizes the molecule during reduction, enabling selective transformations:

Reagent Conditions Product Application
Lithium aluminum hydrideAnhydrous THF, 0°CAlcohol derivatives (e.g., D-glutamitol analogs)Synthesis of sugar-amino acid conjugates
Hydrogenation (Pd/C)H₂, room tempAmines (e.g., γ-aminobutyric acid derivatives)Neurotransmitter analog production

Reduction of the ester group is uncommon due to steric hindrance from the tert-butyl group.

Substitution Reactions

The tert-butyl ester acts as a leaving group in nucleophilic substitutions:

Nucleophile Conditions Product Application
AminesDMF, DIEA, RTAmide derivativesPeptide bond formation
AlcoholsHCl catalysisEther-linked conjugatesProdrug synthesis

Substitution reactions are pivotal in peptide synthesis, where the ester group is replaced by amino acids or other residues .

Deprotection and Hydrolysis

The tert-butyl group is selectively cleaved under acidic conditions:

Reagent Conditions Product Application
Trifluoroacetic acid (TFA)25°C, 1–2 hrsD-Glutamic acidFinal deprotection in peptide synthesis
Hydrochloric acidReflux, 6 hrsPartially deprotected intermediatesIntermediate purification

Deprotection yields free glutamic acid, critical for bioactive peptide generation .

Peptide Coupling Reactions

H-D-Glu(OtBu)-OH is a key building block in solid-phase peptide synthesis (SPPS):

Activating Agent Coupling Partner Product Application
DCC/HOBtL-Ala-OtBuD-Glu-L-Ala dipeptideHIV protease inhibitor analogs
HATU/DIEAFmoc-Lys(Boc)-OHBranched peptide scaffoldsEnzyme substrate studies

Coupling efficiency exceeds 90% in optimized conditions, with minimal racemization due to the D-configuration .

Comparative Reactivity with Analogues

Compound Ester Group Oxidation Susceptibility Deprotection Ease
H-D-Glu(OtBu)-OHtert-butylLowHigh (TFA)
H-L-Glu-OBzlBenzylModerateModerate (H₂/Pd-C)
Z-Glu(OtBu)-OHtert-butylLowHigh (TFA)

The tert-butyl group offers superior stability against oxidation compared to benzyl esters, making H-D-Glu(OtBu)-OH preferable in multi-step syntheses .

Scientific Research Applications

Applications in Pharmaceutical Research

1. Peptide Synthesis

H-D-Glu-OtBu is extensively utilized in the synthesis of lipophilic peptides, particularly those related to glucagon-like peptide-1 (GLP-1) analogs such as Liraglutide (Victoza). These peptides are crucial for diabetes treatment as they enhance insulin secretion and regulate blood sugar levels .

2. Drug Development

The compound has been implicated in the development of antibody-drug conjugates (ADCs), which are designed for targeted cancer therapy. This compound serves as a linker that connects antibodies to cytotoxic drugs, enhancing the specificity and efficacy of cancer treatments .

3. Neurological Studies

Research indicates that this compound may influence neuronal signaling pathways. Its derivatives have been studied for their potential roles in modulating neurotransmitter release and synaptic plasticity, which are critical for learning and memory processes .

Case Studies

Case Study 1: Liraglutide Synthesis

In a study involving the synthesis of Liraglutide, this compound was used as a key building block. The researchers reported a high yield of the desired peptide product through optimized coupling reactions using this compound. The resulting peptide demonstrated significant biological activity in glucose metabolism regulation, supporting its use in diabetes management .

Case Study 2: Antibody-Drug Conjugates

A recent investigation into ADCs utilized this compound as part of the conjugation strategy. The study highlighted the compound's effectiveness in improving the therapeutic index of the ADCs by providing stability during circulation while ensuring targeted delivery to cancer cells. The results indicated enhanced anti-tumor activity compared to unconjugated drugs .

Data Tables

Application AreaDescription
Peptide SynthesisUsed as a building block for GLP-1 analogs
Drug DevelopmentKey component in antibody-drug conjugates
Neurological ResearchPotential modulator of neurotransmitter signaling

Mechanism of Action

The mechanism of action of H-D-Glu-OtBu is primarily related to its role as a derivative of glutamic acid. In biological systems, it can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. The compound interacts with various molecular targets and pathways, including those involved in protein synthesis and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Analogs

H-D-Glu-OMe (D-Glutamic Acid Methyl Ester)

  • CAS : 26566-13-2; MW : 161.16 g/mol ().
  • Properties: Methyl ester protection offers less steric hindrance than tert-butyl, leading to higher hydrophilicity (logP ~0.8 estimated).
  • Applications : Used in short peptide synthesis where mild deprotection is feasible.

H-D-Glu-OBzl·HCl (D-Glutamic Acid Benzyl Ester Hydrochloride)

  • CAS : 78057-85-9; MW : 273.7 g/mol ().
  • Properties: The benzyl group increases hydrophobicity (logP ~2.5 estimated) and requires hydrogenolysis (H₂/Pd) for deprotection, limiting use in peptides with sulfur-containing residues.
  • Applications : Preferred for longer synthesis protocols requiring orthogonal protection.

Boc-D-Glu-OtBu (tert-Butyl (R)-4-((tert-Butoxycarbonyl)amino)-5-oxopentanoate)

  • CAS : 73872-71-6; MW : 317.38 g/mol ().
  • Properties : Dual protection (Boc on α-amine, tert-butyl on γ-carboxyl) enhances stability during multi-step synthesis. Deprotection involves sequential acid treatment (TFA for Boc, then stronger acids for tert-butyl).
  • Safety : Harmful by inhalation or skin contact ().

BOC-GLU(OTBU)-OSU (N-Hydroxysuccinimide Ester of Boc-Glu-OtBu)

  • CAS : 32886-55-8; MW : 400.42 g/mol ().
  • Properties : Activated ester form facilitates peptide coupling without additional activating agents. Compatible with SPPS and solution-phase synthesis.

Comparative Analysis

Physicochemical Properties

Compound MW (g/mol) logP Solubility Deprotection Method
H-D-Glu-OtBu 161.2 1.22 Slightly soluble Acid (TFA/DCM)
H-D-Glu-OMe 161.16 ~0.8 Moderately soluble Base (NaOH)
H-D-Glu-OBzl·HCl 273.7 ~2.5 Low solubility Hydrogenolysis
Boc-D-Glu-OtBu 317.38 ~1.8 Low solubility Sequential acid
BOC-GLU(OTBU)-OSU 400.42 ~2.0 Organic solvents Acid (post-coupling)

Q & A

Basic Research Questions

Q. What key physicochemical properties of H-D-Glu-OtBu are critical for experimental design?

  • Methodological Answer : Prioritize properties such as logP (1.22), water solubility (slightly soluble), and thermal stability (boiling point: 326.8±32.0°C) when designing reactions. These parameters influence solvent selection, reaction temperature, and purification strategies. For example, low solubility may necessitate polar aprotic solvents like DMF, while high boiling points require reflux setups .

Q. How can researchers optimize the solubility of this compound in aqueous solutions?

  • Methodological Answer : Use co-solvents (e.g., DMSO-water mixtures) or adjust pH to exploit the compound’s carboxylic acid moiety. Solubility testing via UV-Vis spectroscopy or gravimetric analysis under varying conditions can identify optimal parameters. Refer to logP and PSA (89.62 Ų) to predict hydrophilic interactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use OSHA-compliant chemical safety goggles and nitrile gloves to prevent ocular/skin contact. Conduct reactions in fume hoods due to the compound’s flash point (151.5±25.1°C). Implement spill containment protocols and dispose of waste via approved organic solvent channels .

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer : Employ 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm tert-butyl and glutamate moieties. Compare observed chemical shifts with literature data. Mass spectrometry (ESI-MS) can validate molecular weight (C9_9H17_{17}NO4_4), while FT-IR confirms ester carbonyl stretches (~1740 cm1^{-1}) .

Q. How should researchers approach the purification of this compound given its thermal stability?

  • Methodological Answer : Use column chromatography with silica gel and a gradient elution (e.g., hexane:ethyl acetate). Monitor fractions via TLC (Rf ~0.3–0.5). For heat-sensitive intermediates, avoid prolonged heating; instead, employ rotary evaporation at reduced pressure .

Advanced Research Questions

Q. How can contradictory NMR data for this compound in different solvents be resolved?

  • Methodological Answer : Perform solvent-dependent NMR studies (e.g., DMSO-d6_6 vs. CDCl3_3) to assess conformational changes. Use 2D NMR (COSY, HSQC) to assign peaks unambiguously. Cross-reference with computational models (DFT) to predict solvent effects on chemical shifts .

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity?

  • Methodological Answer : Apply density functional theory (DFT) to model ester hydrolysis or nucleophilic substitution pathways. Use software like Gaussian or ORCA to calculate activation energies and transition states. Validate predictions with kinetic experiments (e.g., HPLC monitoring) .

Q. How to design a stability study for this compound under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C. Monitor degradation via LC-MS at intervals (0, 7, 14 days). Use Arrhenius plots to extrapolate shelf-life. Correlate stability with PSA and logP to identify pH-dependent degradation pathways .

Q. What strategies validate the enantiomeric purity of this compound in synthetic pathways?

  • Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with a hexane:isopropanol mobile phase. Compare retention times with racemic standards. Alternatively, employ 1H^1\text{H}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to quantify enantiomeric excess .

Q. How to integrate this compound into peptide synthesis while minimizing side reactions?

  • Methodological Answer : Optimize coupling conditions (e.g., HATU/DIPEA in DMF) to prevent tert-butyl ester cleavage. Monitor reaction progress via Kaiser test or MALDI-TOF. Post-synthesis, use mild TFA deprotection (0°C, 1 hr) to retain peptide integrity .

Q. Data Management & Reproducibility

Q. How should researchers document experimental parameters for this compound studies to ensure reproducibility?

  • Methodological Answer : Record solvent purity, temperature (±0.5°C), and agitation rates. Use electronic lab notebooks (ELNs) to archive raw data (e.g., NMR FIDs, HPLC chromatograms). Adhere to FAIR principles by assigning DOIs to datasets via repositories like Zenodo .

Q. What statistical methods are appropriate for analyzing contradictory results in this compound studies?

  • Methodological Answer : Apply multivariate analysis (PCA) to identify variables causing discrepancies. Use Bland-Altman plots for method comparison studies. For small datasets, employ non-parametric tests (Mann-Whitney U) to assess significance .

Q. Literature & Collaboration

Q. How to systematically identify gaps in existing literature on this compound applications?

Q. What interdisciplinary approaches enhance this compound’s utility in drug discovery?

  • Methodological Answer : Collaborate with computational chemists to design this compound-based protease inhibitors. Use SPR (surface plasmon resonance) to measure binding affinities. Integrate metabolomics data to assess cellular uptake in pharmacokinetic models .

Properties

CAS No.

25456-76-2; 45120-30-7; 57294-38-9

Molecular Formula

C9H17NO4

Molecular Weight

203.238

IUPAC Name

4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

QVAQMUAKTNUNLN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N

solubility

not available

Origin of Product

United States

Synthesis routes and methods

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